2-(7-hydroxy-1H-indol-3-yl)acetic Acid
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Overview
Description
2-(7-hydroxy-1H-indol-3-yl)acetic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, making them of great interest in scientific research and industrial applications .
Mechanism of Action
Target of Action
2-(7-hydroxy-1H-indol-3-yl)acetic Acid, also known as a derivative of indole-3-acetic acid, is known to target interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of immune responses, particularly in the activation and proliferation of T cells.
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The interaction with its targets may result in changes in cellular processes, potentially influencing the immune response.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .
Result of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid are largely derived from its indole structure . Indole derivatives are known to interact with multiple receptors, which can be beneficial in developing new therapeutic derivatives
Cellular Effects
Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid typically involves the Fischer indole synthesis, where hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For example, hydrazine under reflux in acetic acid can yield a mixture of indole derivatives . Industrial production methods often involve optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-(7-hydroxy-1H-indol-3-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(7-hydroxy-1H-indol-3-yl)acetic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: This compound plays a role in studying plant hormones, as indole-3-acetic acid is a well-known plant hormone.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(7-hydroxy-1H-indol-3-yl)acetic Acid is unique due to its specific structure and biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
These compounds share the indole nucleus but differ in their functional groups and specific applications.
Properties
IUPAC Name |
2-(7-hydroxy-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRGWAMLYAJNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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